molecular formula C13H17N3O3S2 B2813706 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448066-02-1

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2813706
CAS No.: 1448066-02-1
M. Wt: 327.42
InChI Key: WLNOKSSZEKJCPC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H17N3O3S2 and its molecular weight is 327.42. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • One-Pot Synthesis of Heterocyclic Sulfonamides : Research has developed a one-pot synthesis technique for creating imidazo[1,2-a]pyridin-3-ylsulfonamides and imidazo[2,1-b]thiazol-5-ylsulfonamides, highlighting a methodology that could potentially be applicable to the synthesis of compounds with similar structural features as "N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide" (Rozentsveig et al., 2013).

  • Antimicrobial and Anticancer Activity : Novel analogs of class III antiarrhythmic agents have been synthesized and tested for their electrophysiological activity, indicating the potential for designing compounds with specific biological activities based on the core structure of sulfonamide derivatives (Lis et al., 1987).

  • Biocatalysis in Drug Metabolism : The application of microbial-based biocatalytic systems to produce mammalian metabolites of sulfonamide derivatives underscores the importance of understanding the metabolic pathways and transformations these compounds undergo, which can aid in the design of more effective and safer chemical entities (Zmijewski et al., 2006).

Potential Applications

  • Antiproliferative Agents : The synthesis and evaluation of thiophene-2-sulfonamide derivatives as antiproliferative agents demonstrate the potential therapeutic applications of sulfonamide-based compounds in cancer treatment. This research provides insights into the design of new compounds for pharmacological use (Pawar et al., 2018).

  • Antibacterial and Antifungal Agents : Studies have shown the synthesis and antimicrobial activity of various sulfonamide derivatives, indicating their potential as antibacterial and antifungal agents. This suggests the scope for developing sulfonamide-based compounds, including those similar to "this compound," for use in treating microbial infections (Azab et al., 2013).

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-16-8-13(14-9-16)21(18,19)15-7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8-9,12,15,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNOKSSZEKJCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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